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Compound of Interest

Compound Name: Psicofuranose

Cat. No.: B8254897 Get Quote

For researchers, scientists, and drug development professionals, the accurate structural

elucidation and validation of novel psicofuranose derivatives are critical for advancing drug

discovery and understanding biological mechanisms. This guide provides a comparative

overview of key analytical techniques and inferred biological activities based on available data

for psicofuranose and related furanose compounds.

The study of psicofuranose and its derivatives is an emerging field with significant therapeutic

potential. However, a comprehensive, publicly available body of research detailing the

structure-activity relationships (SAR) across a systematic series of these compounds is

currently limited. This guide, therefore, focuses on the foundational aspect of research: the

validation of the chemical structures of newly synthesized psicofuranose derivatives, drawing

upon established analytical methods and providing examples from existing literature.

Comparative Analysis of Structural Validation
Techniques
The definitive determination of a molecule's three-dimensional structure is paramount. The

primary methods for this are single-crystal X-ray crystallography, Nuclear Magnetic Resonance

(NMR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and

complementary information.
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Feature
X-ray
Crystallography

NMR Spectroscopy Mass Spectrometry

Sample Phase Solid (single crystal) Solution Solid, Liquid, or Gas

Information Obtained

Precise 3D atomic

coordinates, bond

lengths, bond angles,

stereochemistry, and

crystal packing in the

solid state.

Covalent structure,

stereochemistry,

conformation, and

molecular dynamics in

solution.

Molecular weight,

elemental

composition, and

fragmentation patterns

for structural

elucidation.

Primary Advantage

Provides an

unambiguous and

highly detailed atomic-

resolution structure.

Allows for the study of

molecules in a more

biologically relevant

solution state and can

reveal conformational

flexibility.

High sensitivity,

requiring very small

amounts of sample to

determine molecular

formula and identify

structural motifs.

Limitations

Growing high-quality

single crystals can be

a significant

challenge. The solid-

state conformation

may not reflect the

biologically active

conformation in

solution.

Complex spectra can

be difficult to interpret

for larger molecules

due to signal overlap.

Absolute configuration

is not always directly

determinable.

Isomers can be

difficult to distinguish

without tandem MS

(MS/MS) and

reference compounds.

Case Study: Crystal Structure of 6-deoxy-α-L-
psicofuranose
As a practical example, the structure of 6-deoxy-α-L-psicofuranose has been elucidated using

X-ray crystallography.[1] This derivative was found to form a five-membered α-furanose ring

structure in its crystalline state.[1]
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Parameter 6-deoxy-α-L-psicofuranose
D-psicose (for
comparison)

Molecular Formula C₆H₁₂O₅ C₆H₁₂O₆

Molecular Weight 164.16 180.16

Crystal System Orthorhombic -

Space Group P2₁2₁2₁ -

Cell Volume (Å³) 742.67 753.056 (β-D-psicopyranose)

Melting Point (°C) 76 107.6

Key Structural Feature
Five-membered α-furanose

ring

Predominantly six-membered

pyranose ring in crystal

Data for 6-deoxy-α-L-psicofuranose sourced from Yoshihara et al. (2015).[1]

Experimental Protocols
Below are detailed methodologies for the key experiments cited in the structural validation of

psicofuranose derivatives.

Single-Crystal X-ray Crystallography
This protocol provides a definitive three-dimensional structure of a compound in its solid,

crystalline state.

1. Crystal Growth:

Dissolve the purified psicofuranose derivative in a suitable solvent (e.g., water, ethanol) to

achieve a supersaturated solution.[1]

Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling to

encourage the formation of single crystals. For 6-deoxy-L-psicose, single crystals were

obtained by concentrating an aqueous solution and seeding it.[1]

High-quality crystals of approximately 0.1-0.3 mm in size are ideal.
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2. Data Collection:

Mount a suitable crystal on a goniometer head.

Position the crystal in a single-crystal X-ray diffractometer.

Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern on a

detector as the crystal is rotated.

3. Structure Solution and Refinement:

Process the collected diffraction data to determine the unit cell dimensions and space group.

Solve the phase problem to generate an initial electron density map.

Build an atomic model into the electron density map.

Refine the model against the experimental data to obtain the final structure with high

resolution and low R-factors.

NMR Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for confirming the covalent structure and determining the

conformation of molecules in solution.

1. Sample Preparation:

Dissolve a small amount (typically 1-10 mg) of the purified psicofuranose derivative in a

suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).

Transfer the solution to an NMR tube.

2. Data Acquisition:

Acquire a series of 1D and 2D NMR spectra.

¹H NMR: Provides information on the number, environment, and connectivity of hydrogen

atoms.
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¹³C NMR: Provides information on the carbon skeleton of the molecule.

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish correlations between atoms and

definitively assign the structure, including the stereochemistry of substituents.

3. Spectral Analysis:

Process the raw NMR data (Fourier transformation, phasing, and baseline correction).

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to

assemble the molecular structure.

Mass Spectrometry for Molecular Weight and Formula
Determination
MS is a powerful technique for determining the molecular weight and elemental composition of

a compound.

1. Sample Preparation and Ionization:

Dissolve a small amount of the sample in a suitable solvent.

Introduce the sample into the mass spectrometer.

Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI) or

Matrix-Assisted Laser Desorption/Ionization (MALDI).

2. Mass Analysis:

The ionized molecules are separated based on their mass-to-charge ratio (m/z).

A high-resolution mass spectrometer (e.g., TOF, Orbitrap) can provide a highly accurate

mass measurement, which allows for the determination of the elemental composition.

3. Fragmentation Analysis (MS/MS):
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In tandem mass spectrometry, specific ions are selected and fragmented.

The resulting fragmentation pattern provides valuable information about the structural

components of the molecule, aiding in the confirmation of the proposed structure.

Inferred Biological Activities and Future Directions
While comprehensive biological data for a wide range of psicofuranose derivatives is not yet

available, we can infer potential activities by examining structurally related furanose

compounds. Modifications at key positions on the furanose ring are known to influence

biological activity.

Compound Class
Potential Biological
Activity

Key Structural Features
Influencing Activity
(Hypothesized for
Psicofuranose)

Furanose Nucleoside Analogs Antiviral, Anticancer

Modifications at the 1', 3', and

5' positions of the

psicofuranose ring; nature of

the heterocyclic base if a

nucleoside analog.[2]

Xylofuranose Derivatives Anticancer
Presence of aminoalkyl

appendages.[2]

Psicofuranose Derivatives
Potential Glycosyltransferase

Inhibitors

Modifications at the 3' position.

[2]

The development of a robust structure-activity relationship for psicofuranose derivatives is a

promising area for future research. This will require the synthesis of a diverse library of these

compounds and their systematic evaluation in a panel of biological assays.

Visualizing the Research Workflow
The process of validating a novel compound and exploring its therapeutic potential follows a

logical progression. The following diagram illustrates a typical workflow from initial synthesis to

the establishment of a structure-activity relationship.
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Caption: A logical workflow for the synthesis, structural validation, and biological evaluation of

novel psicofuranose derivatives.
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This guide highlights the essential techniques for the structural validation of psicofuranose
derivatives and provides a framework for future research into their biological activities. The

systematic application of these methods will be crucial for unlocking the full therapeutic

potential of this promising class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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